Isoquinoline

Vue d'ensemble

Description

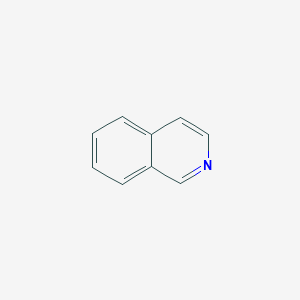

Isoquinoline (C₉H₇N, MW: 129.16 g/mol) is a heterocyclic aromatic compound comprising a benzene ring fused to a pyridine ring. It is structurally distinct from its isomer quinoline, as the nitrogen atom in this compound occupies position 2, whereas in quinoline, it resides at position 1 . Its derivatives are pivotal in medicinal chemistry, particularly as precursors to alkaloids such as papaverine and morphine .

Méthodes De Préparation

L'isoquinoléine peut être synthétisée par plusieurs méthodes, la plus courante étant la réaction de Pomeranz-Fritsch. Cette réaction implique la condensation de benzaldéhyde et d'aminoacétaldéhyde en milieu acide pour former de l'isoquinoléine. D'autres méthodes incluent la réaction de Bischler-Napieralski, qui cyclise la β-phényléthylamine sous catalyse acide, et la réaction de Pictet-Spengler, qui implique la condensation de β-phényléthylamine avec un aldéhyde ou une cétone .

La production industrielle d'isoquinoléine implique généralement l'extraction du goudron de houille, où elle est isolée par cristallisation fractionnée du sulfate acide. Cette méthode exploite le fait que l'isoquinoléine est plus basique que la quinoléine, permettant une extraction sélective .

Analyse Des Réactions Chimiques

L'isoquinoléine subit diverses réactions chimiques, notamment :

Oxydation : L'isoquinoléine peut être oxydée en N-oxyde d'isoquinoléine à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou les peracides.

Réduction : La réduction de l'isoquinoléine peut produire de la tétrahydroisoquinoléine, ce qui est obtenu à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.

Substitution : L'isoquinoléine peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation, généralement sur le cycle benzénique. .

Applications de la recherche scientifique

L'isoquinoléine et ses dérivés ont des applications importantes dans divers domaines :

Chimie : L'isoquinoléine est utilisée comme élément constitutif dans la synthèse organique, en particulier dans la synthèse d'alcaloïdes et d'autres molécules complexes.

Biologie : Les dérivés de l'isoquinoléine sont étudiés pour leurs activités biologiques, notamment leurs propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : L'isoquinoléine est une structure centrale dans plusieurs médicaments pharmaceutiques, tels que la papavérine, un médicament antispasmodique, et la noscapine, un agent antitussif.

Industrie : L'isoquinoléine est utilisée dans la fabrication de colorants, de peintures et d'agents antifongiques. .

Mécanisme d'action

L'isoquinoléine exerce ses effets par le biais de divers mécanismes, en fonction du dérivé spécifique et de l'application. Par exemple, les alcaloïdes de l'isoquinoléine peuvent réduire la surcharge calcique intracellulaire, réduire les dommages oxydatifs, activer l'autophagie et inhiber la production de protéines toxiques, favorisant la régénération et la différenciation neuronales . Les cibles moléculaires et les voies exactes impliquées varient avec le dérivé spécifique de l'isoquinoléine.

Applications De Recherche Scientifique

Pharmaceutical Applications

Isoquinoline and its derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities.

Anticancer Properties

This compound derivatives have been studied extensively for their anticancer effects. Notable compounds include:

- Noscapine : Demonstrated efficacy against various cancer types by disrupting microtubule dynamics and inducing apoptosis in cancer cells. Preclinical studies suggest its potential as a therapeutic agent for melanoma and squamous cell carcinoma .

- Emetine : Known for its use in treating amoebiasis, it has shown potent anticancer activity by inhibiting protein synthesis in cancer cells .

A recent study highlighted the cytotoxic activity of this compound alkaloids against human cancer cell lines, indicating higher potency than standard chemotherapeutic drugs .

Antimicrobial Activity

This compound derivatives exhibit significant antimicrobial properties:

- Berberine : Demonstrated broad-spectrum activity against bacteria, fungi, and parasites. It disrupts microbial cell membranes and inhibits metabolic processes, making it a candidate for developing new antimicrobial agents .

- This compound Sulfonamides : Identified as allosteric inhibitors of DNA gyrase with antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli .

Analgesic and Anti-inflammatory Uses

This compound compounds like berberine have shown promise in treating inflammatory diseases such as arthritis and inflammatory bowel disease by inhibiting pro-inflammatory cytokines .

Biotechnological Applications

The biosynthetic pathways of this compound alkaloids in plants offer opportunities for biotechnological applications. Researchers are exploring bioengineered organisms capable of producing this compound derivatives on an industrial scale, providing sustainable sources for pharmaceutical applications .

Material Science Applications

This compound derivatives are utilized in material science due to their unique chemical properties:

- Polymers and Copolymers : this compound-based materials have been explored for creating conductive materials, optical materials, and sensors. Their tailored chemical structures allow for specific electrical and optical properties .

- Metal-Organic Frameworks (MOFs) : this compound derivatives serve as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery .

Agricultural Applications

This compound compounds are also used in agriculture:

- Pesticides : Isoquinolines are employed in the manufacture of insecticides and fungicides, contributing to pest management strategies .

- Corrosion Inhibitors : They are used to prevent corrosion in various agricultural equipment and structures .

Case Studies

Mécanisme D'action

Isoquinoline exerts its effects through various mechanisms, depending on the specific derivative and application. For instance, this compound alkaloids can reduce intracellular calcium overload, reduce oxidative damage, activate autophagy, and inhibit the production of toxic proteins, promoting neuronal regeneration and differentiation . The exact molecular targets and pathways involved vary with the specific this compound derivative.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Isoquinoline vs. Quinoline

Structural Differences

- This compound: Benzene fused to pyridine at positions 1-2 (N at position 2).

- Quinoline: Benzene fused to pyridine at positions 2-3 (N at position 1) .

Physical Properties

| Property | This compound | Quinoline |

|---|---|---|

| Melting Point (°C) | 26–28 | -15 |

| Boiling Point (°C) | 242 | 237 |

| Solubility in Water | Sparingly soluble | Sparingly soluble |

| pKb | ~8.0 | ~9.15 |

The lower basicity of this compound arises from reduced electron density at the nitrogen due to resonance effects .

Chemical Reactivity

- Electrophilic Substitution: this compound undergoes substitution preferentially at positions 5 and 8, while quinoline reacts at positions 3 and 8 due to differing charge distribution . Example: Bromination of this compound yields 5-bromothis compound (CAS: 34784-04-8), a key intermediate for pharmaceuticals .

- Nucleophilic Attack: Quinoline is more reactive toward nucleophiles at the α-position (position 2), whereas this compound’s reactivity is moderated by steric hindrance .

Comparison with Pyridine and Other Azines

Basicity and Solubility

- Pyridine (C₅H₅N): Stronger base (pKb ≈ 8.8) than this compound due to the absence of aromatic ring strain.

- This compound vs. Acridine: Acridine (three-ring system) has higher planarity and conjugation, leading to distinct fluorescence properties and DNA-intercalating abilities, unlike this compound .

Halogenation and Functionalization

- 5-Chlorothis compound (CAS: 34784-04-8): Synthesized via direct chlorination, this derivative is used in metalation reactions to produce bioactive amines .

- 5-Bromo-8-nitrothis compound: A nitro-substituted derivative with applications in agrochemical synthesis .

Comparison with Quinoline Derivatives

- Quinoline derivatives like 8-hydroxyquinoline are chelating agents, whereas this compound derivatives (e.g., 5-aminothis compound) are optimized for antitumor activity .

Pharmacological Activities

| Compound Class | This compound Derivatives | Quinoline Derivatives |

|---|---|---|

| Anticancer | Berberine, Palmatine | Camptothecin |

| Antimicrobial | Papaverine | Chloroquine |

| Neuroactive Agents | Morphine, Codeine | Quinolone-based antibiotics |

This compound hybrids, such as those with pyrrolidinedione moieties, show enhanced binding to DNA topoisomerases .

Activité Biologique

Isoquinoline, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, focusing on recent research findings, case studies, and data tables that illustrate these activities.

Overview of this compound

This compound is a bicyclic compound derived from benzene and pyridine, classified as a member of the larger this compound alkaloid family. These compounds are known for their pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Over 250 this compound derivatives have been reported to exhibit various bioactivities, making them a focal point in medicinal chemistry.

Key Biological Activities

-

Antitumor Activity

- This compound derivatives such as berberine have shown significant antitumor effects. For instance, berberine has been reported to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., p53, Bax/Bcl-2 ratio) .

- A study demonstrated that berberine inhibited the proliferation of cervical cancer cells (Ca Ski) through the upregulation of reactive oxygen species (ROS) and enhancement of caspase-3 activity .

-

Antibacterial Activity

- This compound compounds exhibit broad-spectrum antibacterial properties. For example, HSN584 and HSN739 demonstrated significant bactericidal activity against Gram-positive bacteria without inducing rapid resistance .

- A review highlighted that various this compound derivatives possess antimicrobial activity against resistant strains, showcasing their potential as therapeutic agents in combating bacterial infections .

- Anti-inflammatory Effects

- Neuroprotective Effects

Case Study 1: Berberine's Antiviral Activity

A study evaluated the antiviral efficacy of berberine against SARS-CoV-2 and influenza viruses. Results indicated that berberine significantly reduced viral loads and improved lung health in infected mice models by interfering with viral replication mechanisms .

Case Study 2: Antibacterial Isoquinolines

In a comparative study of 49 this compound compounds against various bacterial strains, specific derivatives were identified as having potent bactericidal effects. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

Recent Advances

Recent literature has highlighted advancements in the synthetic modification of this compound alkaloids to enhance their biological activities. Novel synthesis techniques have led to the discovery of over 250 new this compound derivatives with promising bioactivities ranging from anticancer to antimicrobial properties .

Q & A

Basic Research Questions

Q. What experimental protocols are essential for synthesizing and characterizing novel isoquinoline derivatives?

- Methodological Answer : Synthesis should follow established protocols (e.g., Bischler-Napieralski or Pictet-Spengler reactions) with precise control of reaction conditions (temperature, solvent, catalysts). Characterization requires NMR (¹H/¹³C), mass spectrometry (MS), and HPLC for purity validation. For reproducibility, document solvent ratios, catalyst loading, and purification steps (e.g., column chromatography or recrystallization) .

Q. How can researchers ensure the reproducibility of this compound-based biological assays?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls). Include positive/negative controls and validate results across multiple replicates. Report detailed protocols in supplementary materials, adhering to NIH guidelines for preclinical studies (e.g., cell viability assays, IC₅₀ calculations) .

Q. How can researchers validate the mechanistic role of this compound in modulating epigenetic targets (e.g., HDACs)?

- Methodological Answer : Employ chromatin immunoprecipitation (ChIP-seq) and RNA-seq to assess histone acetylation and gene expression changes. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate with enzymatic inhibition assays .

Q. Key Considerations for Research Design

- Data Contradiction Analysis : Replicate experiments with independent batches of compounds. Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .

- Supplementary Materials : Provide raw spectral data, crystallographic files (CIF), and simulation trajectories in open repositories (e.g., Zenodo) .

Propriétés

IUPAC Name |

isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21364-46-5 (hydrochloride) | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047644 | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.097-1.103 | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

119-65-3 | |

| Record name | Isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.5 - 26 °C | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.